molecular formula C13H14N4O2S B2799602 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2034279-87-1

3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2799602
CAS No.: 2034279-87-1
M. Wt: 290.34
InChI Key: PNIHXTMKEKBSIF-UHFFFAOYSA-N
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Description

3-(Pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a pyridazine-3-yloxy group and an N-linked thiophen-2-yl carboxamide. Its structure combines three pharmacologically significant motifs:

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for modulating kinase inhibition and antiproliferative activity.
  • Pyrrolidine: A five-membered saturated ring that enhances conformational flexibility and bioavailability.
  • Thiophene: A sulfur-containing heterocycle frequently employed in drug design for its metabolic stability and electronic properties.

Properties

IUPAC Name

3-pyridazin-3-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-13(15-12-4-2-8-20-12)17-7-5-10(9-17)19-11-3-1-6-14-16-11/h1-4,6,8,10H,5,7,9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIHXTMKEKBSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, a compound characterized by its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and the implications of its structure on its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S with a molecular weight of 304.37 g/mol. Its structure integrates a pyridazine ring with a thiophene moiety and a pyrrolidine backbone, which are known for their diverse biological activities.

Property Value
Molecular FormulaC14H16N4O2SC_{14}H_{16}N_{4}O_{2}S
Molecular Weight304.37 g/mol
CAS Number2034476-45-2

Anti-inflammatory Properties

Research indicates that derivatives of pyridazine and pyrrolidine exhibit significant anti-inflammatory effects. Specifically, compounds similar to this compound have been shown to selectively inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In vitro studies demonstrate that these compounds can reduce pro-inflammatory cytokine production and exhibit antioxidant activities, contributing to their therapeutic potential in inflammatory diseases .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Pyridazine derivatives have been explored as inhibitors of various kinases involved in cancer progression. For instance, studies on related pyridazinone compounds have shown efficacy against c-Met driven cell lines, indicating that modifications in the pyridazine structure can enhance anticancer activity . The mechanism often involves the modulation of signaling pathways critical for cancer cell proliferation and survival.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The binding affinity to COX enzymes suggests that the compound may act as a competitive inhibitor, modulating inflammatory responses through direct enzyme interaction .

Case Study 1: Inhibition of COX Enzymes

A study conducted by Malinka et al. focused on the synthesis and evaluation of pyrrolo[3,4-d]pyridazinone derivatives, which share structural similarities with our compound. The findings revealed that these derivatives exhibited selectivity towards COX-2 over COX-1, providing insights into their potential as anti-inflammatory agents .

Case Study 2: Anticancer Efficacy

In another investigation, phenyl-substituted pyridazinones demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and suggested that similar modifications could be explored for this compound to improve its anticancer efficacy .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has potential therapeutic applications due to its interaction with various biological targets:

  • CB2 Receptor Agonism : This compound may exhibit agonistic activity at the CB2 receptor, which is involved in anti-inflammatory processes. Related compounds have shown effective concentrations (EC50 values) below 35 nM, indicating strong biological activity.
  • Inhibition of Protein Kinases : It is being explored as a potential inhibitor of protein kinases, which play crucial roles in cell signaling pathways. This inhibition could have therapeutic implications for treating cancer and other diseases.
  • Antioxidant Activity : The thiophene ring may contribute to antioxidant properties, providing protection against oxidative stress, which is implicated in various diseases.

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties or activities. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the pyridazin-3-yloxy intermediate through reactions with halogenated compounds.
  • Functionalization of the thiophene ring via halogenation followed by substitution reactions.
  • Coupling intermediates using palladium catalysts to yield the final product.

Material Science

In material science, the compound's electronic properties make it suitable for developing new materials with specific electronic or optical characteristics. Its unique structure can be tailored for applications in organic electronics or photonic devices.

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of similar pyridazine derivatives on animal models of inflammation. The results indicated significant reductions in inflammatory markers when treated with these compounds, suggesting that this compound could have similar effects.

Case Study: Cancer Therapeutics

Another research effort focused on the inhibition of specific protein kinases by derivatives of this compound. In vitro studies demonstrated that these derivatives could effectively inhibit kinase activity, leading to reduced proliferation of cancer cells.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine and thiophene rings are susceptible to oxidation under controlled conditions.

Reagent/Conditions Target Site Major Product Mechanism
KMnO₄ (acidic medium)Pyridazine ringPyridazine-3,4-dione derivativeAromatic ring oxidation
H₂O₂/Fe(II) (Fenton’s reagent)Thiophene sulfurThiophene sulfoxide/sulfoneSulfur oxidation
CrO₃ in H₂SO₄Pyrrolidine C-H bondsPyrrolidinone derivativesAlcohol → ketone oxidation

Key Findings :

  • Pyridazine rings undergo oxidation to form diones, as observed in structurally related pyridazine derivatives .

  • Thiophene sulfur oxidizes preferentially to sulfoxides or sulfones, depending on reagent strength .

Reduction Reactions

The carboxamide and aromatic systems can be reduced under hydrogenation or metal hydride conditions.

Reagent/Conditions Target Site Major Product Mechanism
H₂/Pd-C (1 atm)Pyridazine ringPartially saturated pyridazinyl-pyrrolidineCatalytic hydrogenation
LiAlH₄ (anhydrous ether)Carboxamide groupAmine derivativeAmide → amine reduction
NaBH₄/MeOHThiophene ringDihydrothiophene analogPartial aromaticity loss

Key Findings :

  • Carboxamide reduction to amines is efficient with LiAlH₄, as demonstrated in pyrrolidine carboxamide analogs .

  • Pyridazine hydrogenation requires milder conditions than pyrimidines due to reduced aromatic stability .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiophene and pyridazine rings.

Electrophilic Substitution

Reagent Position Product
HNO₃/H₂SO₄Thiophene C55-Nitrothiophene derivative
Br₂/FeCl₃Pyridazine C44-Bromopyridazine analog

Nucleophilic Substitution

Reagent Position Product
NH₃ (high pressure)Pyridazine C66-Aminopyridazine derivative
NaOH (aqueous)Thiophene C22-Hydroxythiophene analog

Key Findings :

  • Thiophene undergoes electrophilic substitution at C5, consistent with its electronic profile .

  • Pyridazine reacts at C4/C6 due to electron-deficient nature, as seen in triazine systems .

Cycloaddition and Coupling Reactions

The pyrrolidine ring and unsaturated systems participate in cycloadditions.

Reaction Type Reagents/Conditions Product
1,3-Dipolar cycloadditionDiazomethane, Cu(I)Pyrazole-fused pyrrolidine derivative
Suzuki couplingPd(PPh₃)₄, aryl boronic acidBiaryl-pyrrolidine hybrid

Key Findings :

  • Pyrrolidine’s conformational flexibility facilitates cycloaddition, as reported for similar scaffolds .

  • Suzuki coupling enables aryl group introduction at pyridazine, enhancing structural diversity .

Hydrolysis and Degradation

Stability under acidic/basic conditions is critical for pharmaceutical applications.

Condition Site Affected Product
6M HCl (reflux)Carboxamide bondPyrrolidine-1-carboxylic acid + thiophenylamine
NaOH (1M, 60°C)Pyridazine ether linkage3-Hydroxypyrrolidine + pyridazin-3-ol

Key Findings :

  • Carboxamide hydrolysis proceeds faster in acidic vs. basic media, aligning with amide reactivity trends .

  • Ether cleavage under basic conditions suggests susceptibility in protic environments .

Comparison with Similar Compounds

Key Observations

Antiproliferative Activity
  • Thiophene-containing sulfonamide derivatives (e.g., Compounds 26–29) exhibit potent antiproliferative activity (IC₅₀ ~9–10 µM), outperforming doxorubicin (IC₅₀ ~30 µM) in breast cancer models . These compounds leverage sulfonamide and thiazole groups for enhanced target binding.
Structural Flexibility vs. Rigidity
  • The benzylidene-piperidine analog () introduces a planar aromatic system, which may enhance π-π stacking interactions but reduce metabolic stability .
Heterocyclic Diversity
  • Pyridazine (in the target compound) and pyrimidine (in Compound 28) both serve as hydrogen-bond acceptors, but pyridazine’s adjacent nitrogen atoms may confer unique kinase inhibition profiles.
  • Thiazole (Compound 26) and thiophene (target compound) contribute sulfur-mediated interactions, though thiophene’s lower polarity may improve membrane permeability .

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